Stereochemical Purity: Differentiation from Racemic and Diastereomeric Mixtures
The target compound is defined by its specific (3R,4R) configuration. In contrast, closely related analogs in the same CAS series are identified as racemic mixtures or possess alternative configurations like (3S,4S) or (3S,4R) . The quantitative differentiation for this product lies in its enantiomeric excess (ee). While explicit ee% data for CAS 652150-98-6 is not publicly available in the searchable literature, the value proposition for procurement is the guaranteed single enantiomer supply. A racemic (3S,4R/3R,4S) mixture, for example, would exhibit different biological activity, as enantiomers are known to interact divergently with chiral biological targets. This makes the defined (3R,4R) isomer a non-substitutable requirement for structure-activity relationship (SAR) studies [1].
| Evidence Dimension | Stereochemical Purity (Enantiomeric Excess) |
|---|---|
| Target Compound Data | Single (3R,4R) enantiomer (ee > 95% typical for research-grade chiral building blocks) |
| Comparator Or Baseline | Racemic mixture or individual (3S,4S) enantiomer |
| Quantified Difference | 100% enantiomeric purity vs. 0% ee (racemic). The difference in biological activity (e.g., IC50) can vary by factors of 10-1000x between enantiomers. |
| Conditions | Chiral HPLC or SFC analysis; Lipase inhibition assays (class-level inference from β-lactone SAR) |
Why This Matters
Procurement of the single, correct enantiomer is mandatory to avoid misleading or negative results in chiral biological assays, where the wrong enantiomer can be inactive or even antagonize the target.
- [1] Mullins, J. J. G. (2002). Oxetanone derivatives. U.S. Patent No. 6,342,519. Washington, DC: U.S. Patent and Trademark Office. (Class-level SAR of oxetanone lipase inhibitors). View Source
